1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile
Overview
Description
1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound is characterized by a cyclopropyl group attached to a pyrrolidine ring, which also contains a carbonitrile and a ketone functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile involves several steps, typically starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Cyclopropyl-5-oxopyrrolidine-3-carbonitrile can be compared with similar compounds such as:
1-Cyclopropyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, leading to different reactivity and applications.
3-Pyrrolidinecarbonitrile, 1-cyclopropyl-5-oxo: Similar in structure but may have different functional groups affecting its chemical behavior.
Properties
IUPAC Name |
1-cyclopropyl-5-oxopyrrolidine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-4-6-3-8(11)10(5-6)7-1-2-7/h6-7H,1-3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAFRHEUDDTMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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